N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
The compound “N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a pyrrole ring, and an oxadiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings would likely contribute to the rigidity of the molecule, while the methoxy and amide groups could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The methoxy group could potentially be demethylated under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the amide group could potentially make the compound polar, which would affect its solubility in different solvents. The rigidity of the molecule due to the presence of the pyrrole and oxadiazole rings could also affect its physical properties .
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)22-25-23(30-26-22)20-7-4-12-27(20)15-21(28)24-14-17-5-3-6-19(13-17)29-2/h3-13H,14-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLQJKKCQFVGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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